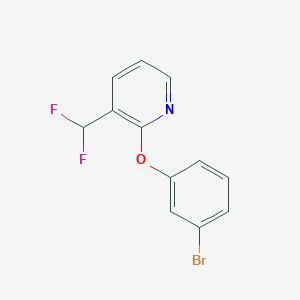

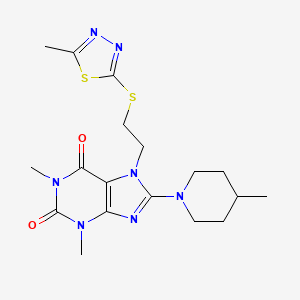

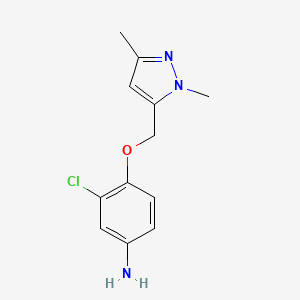

![molecular formula C16H16F3N3O3S B2856813 2-Cyclopropyl-5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034326-92-4](/img/structure/B2856813.png)

2-Cyclopropyl-5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Cyclopropyl-5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine ring, which is a type of nitrogen-containing heterocyclic compound. This core structure is substituted with a cyclopropyl group, a phenyl group with a trifluoromethoxy substituent, and a sulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The trifluoromethoxy group attached to the phenyl ring would be a strong electron-withdrawing group, which could have significant effects on the chemical properties of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The presence of the sulfonyl group could make it susceptible to nucleophilic substitution reactions. The pyrazolo[1,5-a]pyrazine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could increase its lipophilicity, which might affect its solubility in different solvents .Scientific Research Applications

Electrochromic Devices

Electrochromic materials: are substances that change color when an electric charge is applied. The trifluoromethoxy group in polymers can significantly enhance the performance of electrochromic devices (ECDs). For example, polymers containing the 4-(trifluoromethoxy)phenyl moiety have shown promising results as anodic materials . These materials can be used in applications such as auto-dimming rearview mirrors , smart windows , and energy storage devices .

Organic Synthesis

In organic chemistry, the introduction of a trifluoromethoxy group can alter the chemical properties of molecules, making them more useful for various reactions. This compound could serve as a reagent or intermediate in synthesizing new molecules with unique properties, such as increased stability or reactivity .

Pharmaceutical Research

The trifluoromethoxy group is known to enhance the pharmacokinetic properties of drugs. Incorporating this group into new compounds can lead to the development of novel pharmaceuticals with improved efficacy, reduced toxicity, and better metabolic stability .

Agrochemical Development

Similar to pharmaceuticals, the trifluoromethoxy group can improve the properties of agrochemicals. This compound could be used to create pesticides and herbicides with enhanced activity and selectivity, contributing to more efficient crop protection strategies .

Material Science

The unique electronic properties of the trifluoromethoxy group can be exploited in material science. This compound could be used to develop new materials with specific optical or electronic characteristics , potentially useful in semiconductors, sensors, and other advanced technologies .

Environmental Chemistry

In environmental chemistry, this compound could be used to study the degradation of pollutants or the synthesis of environmentally friendly materials. Its unique structure might help in understanding the interaction of chemicals with the environment and aid in the development of green chemistry solutions .

Fluorine Chemistry

The trifluoromethoxy group is a significant area of interest in fluorine chemistry due to its influence on the physical and chemical properties of molecules. This compound could be pivotal in exploring new synthetic methodologies and expanding the understanding of fluorine’s role in chemical compounds .

Heterocyclic Chemistry

Given that this compound is a heterocycle with a trifluoromethoxy group, it can be used to study the properties and reactions of heterocyclic compounds . This research can lead to the discovery of new reactions and the development of heterocyclic compounds with novel applications .

Future Directions

properties

IUPAC Name |

2-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O3S/c17-16(18,19)25-13-3-5-14(6-4-13)26(23,24)21-7-8-22-12(10-21)9-15(20-22)11-1-2-11/h3-6,9,11H,1-2,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUPNBLPHUYXBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

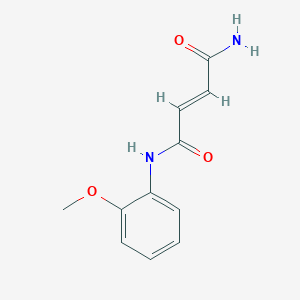

![N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2856734.png)

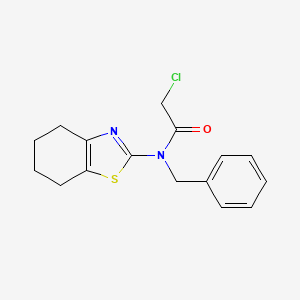

![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2856740.png)

![4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2856746.png)